ent-16-Kaurene-3beta,15beta,18-triol

Vue d'ensemble

Description

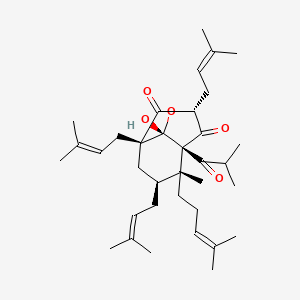

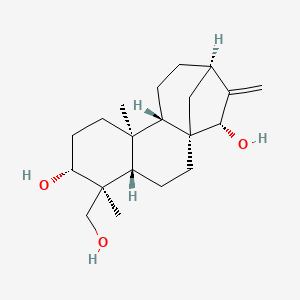

“ent-16-Kaurene-3beta,15beta,18-triol” is a natural product found in Suregada multiflora . It is a type of ent-kaurene diterpene . The molecular formula of this compound is C20H32O3 .

Molecular Structure Analysis

The molecular structure of “ent-16-Kaurene-3beta,15beta,18-triol” is characterized by spectroscopic analysis . The molecular weight of this compound is 320.5 g/mol . The IUPAC name of this compound is (1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol .Physical And Chemical Properties Analysis

The physical description of “ent-16-Kaurene-3beta,15beta,18-triol” is a powder . It has a topological polar surface area of 60.7 Ų . It has one rotatable bond . The exact mass and monoisotopic mass of this compound are 320.23514488 g/mol .Applications De Recherche Scientifique

Role in Gibberellin Biosynthesis

Ent-kaurenes, including “ent-16-Kaurene-3beta,15beta,18-triol”, are precursors in the biosynthesis of gibberellins . Gibberellins are plant hormones that regulate growth and influence various developmental processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .

Abiotic Stress Response in Plants

Research has shown that ent-kaurene synthase-like genes, which are responsible for the biosynthesis of ent-kaurenes, are associated with abiotic stress response in rice . This suggests that “ent-16-Kaurene-3beta,15beta,18-triol” could potentially play a role in plant responses to environmental stressors .

3. Potential Role in Plant Height Regulation The biosynthesis of ent-kaurene serves as a crucial initial step in gibberellin synthesis . Mutations in ent-kaurene synthase often lead to a dwarf phenotype in plants, which can be rescued by the application of exogenous gibberellin . This suggests that “ent-16-Kaurene-3beta,15beta,18-triol” could potentially be involved in the regulation of plant height .

Potential Role in Flowering

As ent-kaurenes are involved in the biosynthesis of gibberellins, they may also play a role in flowering. Gibberellins are known to promote flowering in a variety of plants .

Potential Role in Seed Germination

Gibberellins, for which ent-kaurenes are precursors, are known to break seed dormancy and promote germination . Therefore, “ent-16-Kaurene-3beta,15beta,18-triol” could potentially play a role in seed germination .

Potential Role in Plant Defense

Some ent-kaurenes have been found to have antimicrobial properties . This suggests that “ent-16-Kaurene-3beta,15beta,18-triol” could potentially play a role in plant defense mechanisms .

Mécanisme D'action

Target of Action

The primary target of ent-16-Kaurene-3beta,15beta,18-triol is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids in cells.

Mode of Action

The compound ent-16-Kaurene-3beta,15beta,18-triol interacts with its target, β-hexosaminidase, by inhibiting its release . This interaction results in a significant anti-allergic activity .

Biochemical Pathways

The inhibition of β-hexosaminidase release by ent-16-Kaurene-3beta,15beta,18-triol affects the biochemical pathways involved in allergic responses

Result of Action

The result of the action of ent-16-Kaurene-3beta,15beta,18-triol is a significant reduction in allergic responses . This is due to the compound’s inhibitory effect on the release of β-hexosaminidase, an enzyme involved in allergic reactions .

Propriétés

IUPAC Name |

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICAMHPRQJNMG-WWWUCTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ent-16-Kaurene-3beta,15beta,18-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.